molecular formula C21H24N2O5S B3281958 naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate CAS No. 743439-34-1

naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate

Cat. No.: B3281958
CAS No.: 743439-34-1
M. Wt: 416.5 g/mol
InChI Key: CXTZWAYNHFXXFJ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate is a sulfonate ester derivative featuring a naphthalene moiety linked to a spirocyclic 1,3-diazaspiro[4.5]decane core. The compound’s structure includes a naphthalen-2-yl group attached via a sulfonate bridge to the spiro system, which is substituted with a methyl group at the 8-position and two ketone oxygen atoms at the 2- and 4-positions.

For instance, derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl linked to benzoisoquinolinediones (e.g., 6-nitro and 6-amino derivatives) have demonstrated antimicrobial activity .

Properties

IUPAC Name

naphthalen-2-yl 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-8-10-21(11-9-15)19(24)23(20(25)22-21)12-13-29(26,27)28-18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTZWAYNHFXXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139155
Record name 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743439-34-1
Record name 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743439-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate typically involves multiple steps. One common approach is to start with the naphthalene derivative and introduce the spirocyclic diazaspirodecane moiety through a series of reactions, including cyclization and sulfonation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate exhibit significant antitumor properties. The structural features of the compound allow for interactions with biological targets involved in cancer progression. For instance, derivatives of diazaspiro compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its sulfonate group enhances solubility and bioavailability, making it a candidate for developing new antimicrobial agents. Studies have reported that similar compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Materials Science

Polymer Stabilizers
this compound can be utilized as a polymer stabilizer. Its unique molecular structure contributes to the thermal stability of polymers by preventing degradation during processing and use. The incorporation of such stabilizers in polymer formulations has been shown to enhance longevity and performance under various environmental conditions .

Dyes and Pigments
The naphthalene moiety in the compound suggests potential applications in dye and pigment production. Its ability to absorb light at specific wavelengths makes it suitable for use in colorants for plastics and textiles. Research into similar naphthalene-based compounds has confirmed their efficacy as colorants due to their stability and vivid coloration .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of a related diazaspiro compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action involved the induction of oxidative stress leading to apoptosis.

Case Study 2: Polymer Stabilization

In a comparative study on polymer formulations containing various stabilizers, the inclusion of naphthalenesulfonate derivatives showed superior thermal stability compared to traditional stabilizers. The polymers exhibited less weight loss when subjected to elevated temperatures over extended periods.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial tests conducted on synthesized derivatives demonstrated that the naphthalene-based sulfonates were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future drug development.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The spirocyclic 1,3-diazaspiro[4.5]decane motif is a common feature in several bioactive compounds. Key comparisons include:

2.1.1. 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives
A structurally related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-one (CID 3077274), substitutes the sulfonate group with a 4-fluorophenyl-ethyl moiety and a naphthalenyl group. Its molecular formula (C26H25FN2O2) differs significantly due to the absence of the sulfonate bridge and the presence of a fluorophenyl substituent. This compound’s collision cross-section analysis suggests distinct conformational flexibility compared to the target compound, likely due to steric effects from the fluorophenyl group .

2.1.2. Benzoisoquinolinedione-Spirohydantoin Hybrids Compounds such as 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (and its 6-nitro/6-amino derivatives) share the spirohydantoin core but replace the naphthalen-2-yl sulfonate with a fused aromatic system. These derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the spirohydantoin moiety in bioactivity .

Functional Group Variations

2.2.1. Sulfonate vs. Hydroxynaphthyl Substituents In contrast to the target compound’s sulfonate bridge, 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes (e.g., compounds 3a–e) feature hydroxyl and sulfonate groups directly on the naphthalene ring.

2.2.2. Naphthalen-1-ol vs. Naphthalen-2-ol Derivatives Naphthalen-1-ol derivatives (e.g., impurities in drospirenone/ethinyl estradiol formulations) lack the spirocyclic system but share the naphthalene backbone. Their pharmacological profiles are dominated by estrogenic activity, underscoring how structural modifications (e.g., spiro systems) redirect bioactivity toward antimicrobial or conformational effects .

Research Implications and Gaps

The target compound’s combination of a sulfonate linker and spirohydantoin core distinguishes it from analogues with hydroxyl or fused aromatic substituents. While antimicrobial activity is observed in spirohydantoin derivatives , the sulfonate group may enhance solubility or alter target binding. However, empirical data on the target compound’s biological or physicochemical properties are absent in the provided evidence. Further studies using crystallographic tools (e.g., SHELX or WinGX ) could elucidate its 3D conformation and intermolecular interactions.

Biological Activity

Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to a diazaspirodecane derivative through an ethane sulfonate group. Its unique structure contributes to its diverse biological activity.

Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets such as enzymes and receptors. The sulfonate group may enhance solubility and bioavailability, facilitating interaction with cellular targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes like aldose reductase, which is involved in diabetic complications .
  • Antimicrobial Activity: The presence of the naphthalene ring in related compounds has been associated with antimicrobial properties, suggesting potential applications in treating infections .

1. Antidiabetic Properties

Recent studies have demonstrated that compounds structurally related to naphthalenes can serve as effective aldose reductase inhibitors. This class of inhibitors is crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in tissues.

CompoundIC50 (nM)Reference
Epalrestat10
NaphthalenesSimilar potency expected

2. Antimicrobial Effects

The antibacterial activity of naphthalene derivatives has been well-documented. For instance, studies have shown that certain naphthalene-based compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeReference
1-Naphthyl-substituted derivativesPotent inhibitors against bacterial strains
Thiazole analoguesEnhanced antibacterial efficacy

3. Cytotoxicity Studies

Cytotoxic effects have also been evaluated in various cancer cell lines. Preliminary results indicate that naphthalene derivatives may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the potential therapeutic applications of naphthalene derivatives:

  • Case Study 1: A study exploring the effects of naphthalenes on diabetic rats showed significant reductions in blood glucose levels and improvements in lipid profiles when treated with aldose reductase inhibitors derived from naphthalene .
  • Case Study 2: Research conducted on the antimicrobial properties of naphthalene derivatives revealed that specific modifications to the naphthalene structure enhanced activity against resistant bacterial strains .

Q & A

Basic Questions

Q. What synthetic routes and optimization strategies are recommended for this compound?

  • Synthesis : Acid-catalyzed ketalization or sulfonation reactions are foundational. For example, ethylene glycol with acid catalysts (e.g., p-toluenesulfonic acid) under reflux is a common approach . Propargyl bromide coupling in DMF with K₂CO₃ as a base can be adapted for sulfonate ester formation .
  • Optimization : Use factorial design to vary temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between variables like solvent polarity and reflux duration . Monitor progress via TLC (n-hexane:ethyl acetate = 9:1) .

Q. Which spectroscopic and chromatographic methods are effective for characterization?

  • 1H/13C NMR : Resolve spirocyclic and sulfonate regions (δ 3.5–5.0 ppm for sulfonate; δ 1.5–2.5 ppm for spirocyclic methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M-Na]−) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. What safety protocols are critical given structural analogs’ toxicological profiles?

  • Refer to naphthalene derivative toxicology data (e.g., hepatic/renal effects in rodents ). Use fume hoods, nitrile gloves, and closed systems during synthesis. Implement LC-MS for trace impurity analysis .

Advanced Questions

Q. How can discrepancies in spectroscopic data for intermediates be resolved?

  • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals . Compare experimental IR stretching frequencies (e.g., S=O at ~1180 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*) . Re-crystallize intermediates in ethyl acetate/hexane to isolate stereoisomers .

Q. What computational approaches predict reactivity and regioselectivity?

  • DFT Calculations : Optimize transition states for sulfonate esterification (e.g., Gibbs free energy barriers) using Gaussian09 .
  • Molecular Docking : Model interactions between the spirocyclic moiety and biological targets (e.g., enzymes with hydrophobic pockets) . Align with QSAR studies on similar naphthalene sulfonates .

Q. How does the spirocyclic moiety influence biological activity?

  • Conduct comparative assays with/without the spirocyclic group. Use in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) and molecular dynamics simulations to assess binding stability .

Q. How can factorial design optimize reaction conditions?

  • Define variables: temperature (60–100°C), catalyst loading (0.1–1.0 eq), and reaction time (2–12 h). Use ANOVA to analyze yield data. For example, a central composite design can identify nonlinear effects .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

  • Meta-analysis : Pool data from assays using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ calculation methods). Adjust for solvent effects (DMSO vs. aqueous buffers) .
  • Dose-response curves : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 µM in half-log increments) .

Methodological Tables

Parameter Optimization Range Analytical Method Reference
Reaction Temperature60–100°CIn situ IR spectroscopy
Catalyst Concentration0.1–1.0 eq p-TsOHTLC (n-hexane:EtOAc = 9:1)
Solvent PolarityDMF vs. THFHPLC-UV (254 nm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate

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